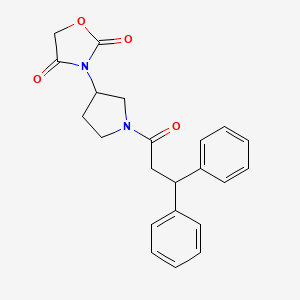

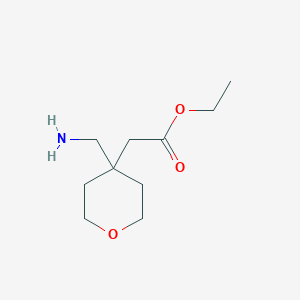

![molecular formula C13H14BrNO2S2 B2531536 4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide CAS No. 2097920-48-2](/img/structure/B2531536.png)

4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide" is a complex molecule that appears to be related to the family of thiophene derivatives. Thiophene derivatives are known for their diverse applications in the field of organic electronics, pharmaceuticals, and as intermediates in various chemical syntheses. The structure of the compound suggests that it contains a bromine atom attached to a thiophene ring, which is further modified with a carboxamide group and a hydroxy-methyl-propyl side chain that includes another thiophene moiety.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-step reactions, including lithiation and bromination. For instance, the synthesis of "4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide" was achieved through a four-step protocol starting from thiophene, involving successive direct lithiations and a bromination reaction, with an overall yield of 47% . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to accommodate the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, and their analysis often requires sophisticated techniques such as single-crystal X-ray diffraction. For example, the structure of "N-hydroxy-5-bromophenyl-2-carboxamidine" was determined using this method, revealing a monoclinic crystal system and specific dihedral angles between the benzene ring and oxime groups . While the exact molecular structure of "this compound" is not provided, it is likely that similar analytical methods would be employed to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including electrophilic substitution, formylation, bromination, nitration, and Claisen rearrangement, as described for benzo[b]thiophen derivatives . The presence of functional groups such as carboxamide and hydroxy in the compound of interest suggests that it could participate in additional chemical reactions, such as condensation or further substitution, which could be exploited in the synthesis of more complex molecules or in the modification of its physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of substituents like bromine, hydroxy groups, and carboxamide can affect properties such as solubility, melting point, and reactivity. For example, bromination typically increases the molecule's reactivity towards nucleophilic substitution reactions . The hydroxy and carboxamide groups could confer hydrogen bonding capabilities, potentially affecting the compound's solubility and boiling point. However, without specific experimental data on the compound "this compound," these properties can only be speculated based on the behavior of structurally related compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A practical method for synthesizing an orally active CCR5 antagonist, highlighting a new inexpensive method without chromatographic purification, could be indicative of methods relevant to the synthesis and application of the compound (Ikemoto et al., 2005).

- Research on the synthesis of new thiophene derivatives used as photostabilizers for poly(vinyl chloride) (PVC), showing the potential industrial application of thiophene derivatives in enhancing the durability of materials against UV radiation (Balakit et al., 2015).

- Studies on the regioselective synthesis of thiophene derivatives, including a focus on 4-bromo-3-formyl derivatives, provide insight into the synthesis strategies that could potentially apply to the synthesis of "4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide" (Bar & Martin, 2021).

Potential Pharmaceutical Applications

- The study of benzothiophene derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase presents a potential pharmaceutical application, indicating the relevance of such compounds in developing antimalarial drugs (Banerjee et al., 2011).

- Research on thiophene-3-carboxamide derivatives exhibiting antibacterial and antifungal activities underscores the potential of thiophene derivatives in creating new antimicrobial agents (Vasu et al., 2005).

Wirkmechanismus

The exact mode of action would depend on the specific targets of the compound, which could vary based on the specific functional groups present in the compound. The interaction with these targets could lead to changes in cellular processes and biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .

The result of the compound’s action would be a change in the cellular or molecular function, which could lead to therapeutic effects. Without specific studies on this compound, it’s difficult to predict the exact effects .

Finally, the action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Eigenschaften

IUPAC Name |

4-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2S2/c1-13(17,5-9-2-3-18-6-9)8-15-12(16)11-4-10(14)7-19-11/h2-4,6-7,17H,5,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIJGXDKNCSXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CS2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

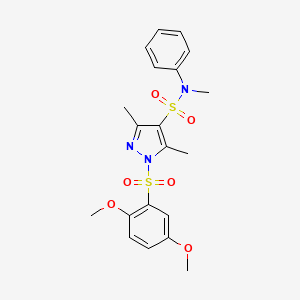

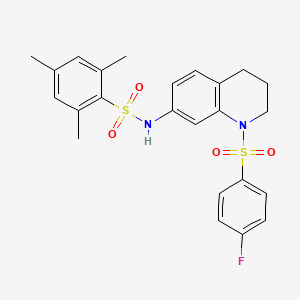

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)

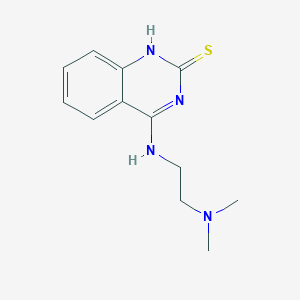

![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)

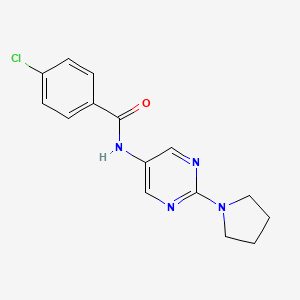

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2531474.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2531475.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)